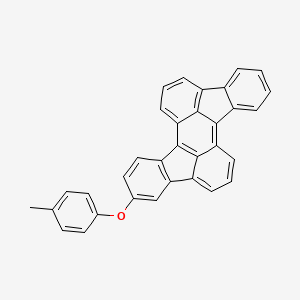
5-(4-Methylphenoxy)rubicene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methylphenoxy)rubicene is a derivative of rubicene, a polycyclic aromatic hydrocarbon known for its unique molecular structure and electronic properties. Rubicene consists of fused five-membered and six-membered rings, making it a fascinating building unit for the design of novel aromatic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenoxy)rubicene typically involves the Scholl reaction, a dehydrogenative coupling reaction between arene compounds and oxidants or Lewis acids . The starting material, 9,10-diphenylanthracene, undergoes oxidative cyclization with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of trifluoromethanesulfonic acid (TfOH) to form the rubicene framework
Industrial Production Methods
Industrial production of this compound may involve scaling up the Scholl reaction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimization of reaction parameters such as temperature, solvent, and reaction time can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Methylphenoxy)rubicene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations and dications.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: DDQ and TfOH are commonly used oxidants in the Scholl reaction.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Halogenated reagents and catalysts like palladium (Pd) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted rubicene derivatives with altered electronic and structural properties .
Aplicaciones Científicas De Investigación
5-(4-Methylphenoxy)rubicene has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 5-(4-Methylphenoxy)rubicene involves its interaction with molecular targets through its planar aromatic structure. The compound’s electronic properties enable it to participate in electron transfer processes, making it suitable for applications in organic electronics
Comparación Con Compuestos Similares
Similar Compounds
Rubicene: The parent compound with a similar structure but without the 4-methylphenoxy group.
N-Doped Rubicenes: Modified rubicenes with nitrogen atoms incorporated into the structure, exhibiting different electronic properties.
Cyclopentane-Embedded PAHs: Compounds with similar electronic properties due to the presence of cyclopentane rings.
Uniqueness
This modification allows for greater versatility in the design of novel aromatic compounds and functional materials .
Propiedades
Número CAS |
922184-91-6 |
|---|---|
Fórmula molecular |
C33H20O |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
5-(4-methylphenoxy)rubicene |
InChI |
InChI=1S/C33H20O/c1-19-12-14-20(15-13-19)34-21-16-17-26-29(18-21)25-9-5-11-27-30-23-7-3-2-6-22(23)24-8-4-10-28(31(24)30)33(26)32(25)27/h2-18H,1H3 |
Clave InChI |
TYSUWBBMLAQQRD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OC2=CC3=C(C=C2)C4=C5C3=CC=CC5=C6C7=CC=CC=C7C8=C6C4=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(But-2-en-1-yl)oxy]benzoic acid](/img/structure/B12623307.png)
![4-{(2E)-2-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B12623308.png)
![N-Hydroxy-3-{[(2-methylphenyl)methyl]sulfamoyl}propanamide](/img/structure/B12623316.png)
![4-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2,4-diphenylbutyl benzoate](/img/structure/B12623329.png)
![7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene](/img/structure/B12623333.png)
![4-Ethoxy-6-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12623334.png)
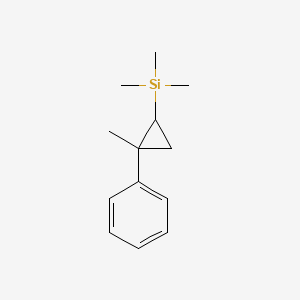
![Ethyl 5-fluoro-1-[(pyrazin-2-yl)methyl]-1h-indole-2-carboxylate](/img/structure/B12623342.png)
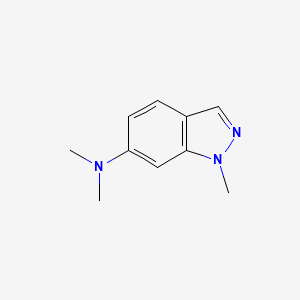
![1-Propanol, 2-[ethyl[[5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-3-isothiazolyl]methyl]amino]-2-methyl-](/img/structure/B12623366.png)
![(11S,12R,16S)-11-(3,4-dimethoxybenzoyl)-14-[2-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12623368.png)
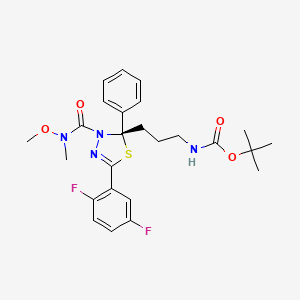
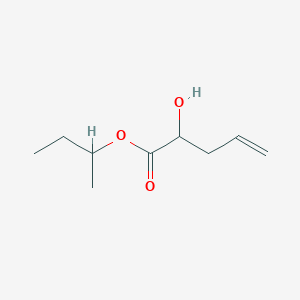
![3-Cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B12623399.png)
